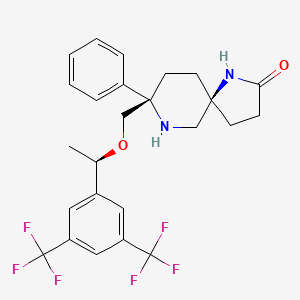
Rolapitant
Übersicht
Beschreibung
Rolapitant is a neurokinin-1 (NK-1) receptor antagonist used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy .
Molecular Structure Analysis
Rolapitant has a spirolactam ring structure with three chiral centers and has a molecular weight of 500.2 g/mol . The molecular formula of Rolapitant is C25H26F6N2O2 .Chemical Reactions Analysis
Rolapitant does not inhibit or induce cytochrome P450 (CYP) 3A4, but it does inhibit CYP2D6 and breast cancer resistance protein (BCRP) . Rolapitant docked in the active site of CYP2D6 and displayed type I binding to CYP2D6 with a Ks value of 1.2 ± 0.4 µM .Physical And Chemical Properties Analysis
Rolapitant has a molecular weight of 500.5 g/mol and a molecular formula of C25H26F6N2O2 . It is an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines, and an organofluorine compound .Wissenschaftliche Forschungsanwendungen
Treatment of Lung Cancer
Rolapitant has been found to treat lung cancer by targeting deubiquitinase OTUD3 . It inhibits the proliferation of lung cancer cells by inhibiting the deubiquitinating activity of OTUD3 . In vivo assays have shown that Rolapitant suppressed the growth of lung cancer xenografts in immunocompromised mice at suitable dosages .
Targeting the OTUD3-GRP78 Axis
Rolapitant directly targets the OTUD3-GRP78 axis to trigger endoplasmic reticulum (ER) stress-C/EBP homologous protein (CHOP)-DR5 signaling . This mechanism sensitizes lung cancer cells to TRAIL-induced apoptosis .
Upregulation of Death Receptor 5 (DR5)
Quantitative proteomic profiling indicated that Rolapitant significantly upregulated the expression of death receptor 5 (DR5) . Rolapitant also promoted lung cancer cell apoptosis through upregulating cell surface expression of DR5 and enhanced TRAIL-induced apoptosis .
Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
Rolapitant received its first global approval in the USA on 2 September 2015 for use in combination with other antiemetic agents in adults for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy .
Non-Interaction with CYP3A4
Unlike other approved agents in this class, Rolapitant does not interact with cytochrome P450 (CYP) enzyme CYP3A4 . This makes it a safer option for patients who are on other medications that are metabolized by CYP3A4 .
Long Elimination Half-Life
Rolapitant has a long elimination half-life which means that a single dose could prevent CINV during the entire at-risk period (0–120 h) . This makes it a convenient option for patients undergoing chemotherapy .
Wirkmechanismus
Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy .
Target of Action
Rolapitant primarily targets the Neurokinin-1 Receptor (NK1R), also known as Tachykinin Receptor 1 (TACR1) or Substance P Receptor (SPR) . NK1 receptors are located primarily in the gut and central nervous system .
Mode of Action
Rolapitant acts by blocking Substance P, a ligand of NK-1 receptors, from interacting with NK-1 receptors in the gut and the central nervous system . This prevents late-phase chemotherapy-induced nausea and vomiting (CINV), which typically occurs >24 hours after chemotherapy treatment .
Biochemical Pathways
Rolapitant affects the pathway mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration . By blocking this interaction, rolapitant prevents the induction of vomiting .
Pharmacokinetics
Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . Rolapitant is primarily metabolized by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite, C4-pyrrolidinyl hydroxylated rolapitant or M19 .
Result of Action
The molecular and cellular effects of Rolapitant’s action include the inhibition of the deubiquitinating activity of OTUD3 in non-small-cell lung cancer (NSCLC) cell lines . Rolapitant significantly upregulates the expression of death receptor 5 (DR5), promotes lung cancer cell apoptosis through upregulating cell surface expression of DR5, and enhances TRAIL-induced apoptosis .
Action Environment
Environmental factors such as the presence of other medications can influence the action of Rolapitant. For example, Rolapitant is a moderate CYP2D6 inhibitor . The inhibition of CYP2D6 persisted on Day 28 with a 2.3-fold increase in dextromethorphan concentrations, the last time point measured . Therefore, CYP2D6 substrate drugs with a narrow therapeutic index may require monitoring for adverse reactions if given concomitantly with rolapitant .
Safety and Hazards
Zukünftige Richtungen
Rolapitant has been recently approved in an oral formulation and is currently under US Food and Drug Administration (FDA) review in a bioequivalent IV formulation . Future trials may further explore the issue of dexamethasone dose adjustments and the comparative efficacy and safety of various NK-1 receptor antagonists .
Eigenschaften
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSJYGQAIEMOC-ZGNKEGEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203740 | |
| Record name | Rolapitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration. | |
| Record name | Rolapitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rolapitant | |
CAS RN |
552292-08-7 | |
| Record name | Rolapitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolapitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolapitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rolapitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLAPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Rolapitant is a highly selective and competitive antagonist of the neurokinin-1 (NK-1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By competitively binding to NK-1 receptors in the central nervous system (CNS), Rolapitant blocks the binding of the endogenous ligand, Substance P. [] This inhibition disrupts the signaling cascade responsible for nausea and vomiting, particularly those induced by chemotherapy. [, ]
A: The molecular formula of Rolapitant hydrochloride is C29H32F6N2O2 • HCl, and its molecular weight is 589.07 g/mol. []
ANone: The provided research articles do not offer detailed spectroscopic information (e.g., NMR, IR) for Rolapitant.
A: Research has investigated the compatibility and stability of Rolapitant injectable emulsion with specific intravenous medications. Studies demonstrated its compatibility with Granisetron Hydrochloride Injection USP [], Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection [] under specific storage conditions and timeframes.
A: Rolapitant functions as a receptor antagonist, not a catalyst. It binds to the NK-1 receptor and blocks its activation but does not catalyze any chemical reaction. [, ]
A: Yes, molecular modeling studies like AutoDock have been employed to investigate the interaction of Rolapitant with CYP enzymes, particularly CYP2D6. [, ] These studies aimed to understand the mechanism behind Rolapitant's inhibitory effect on this enzyme.
ANone: The provided research articles do not delve into QSAR modeling for Rolapitant or its structural analogs.
ANone: The provided research articles primarily focus on Rolapitant's clinical pharmacology and do not provide a detailed analysis of SAR for this compound or its analogs.
A: Studies on the compatibility of Rolapitant injectable emulsion with other medications indicate it remains stable for at least 24 hours at room temperature and 48 hours under refrigeration in ready-to-use glass vials. [, ] Additionally, in intravenous tubing sets, the admixture remained stable for at least 6 hours at room temperature. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



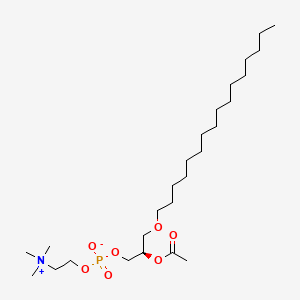
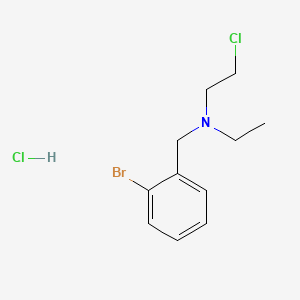

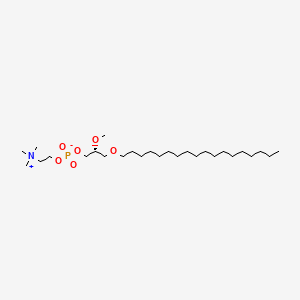
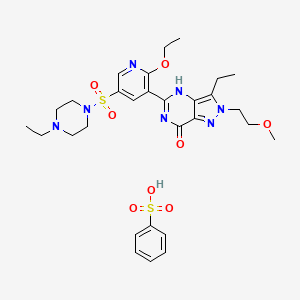
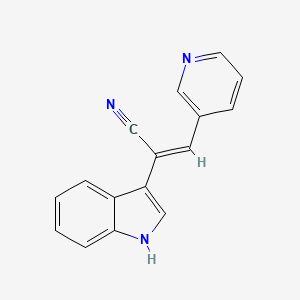
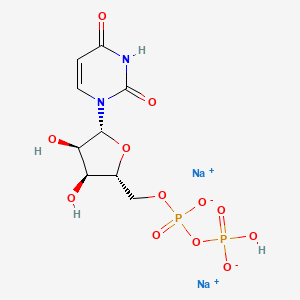
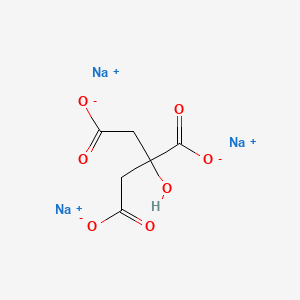
![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
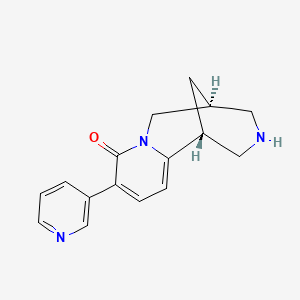
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
![N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide](/img/structure/B1662354.png)
![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)